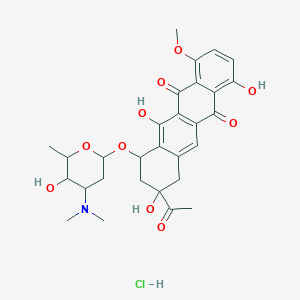
N,N-Dimethyldaunorubicin hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyldaunorubicin hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C29H34ClNO10 and its molecular weight is 592 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Production and Biosynthesis
Recent advancements in metabolic engineering have facilitated the biosynthesis of N,N-dimethyldaunorubicin. Researchers have successfully engineered Streptomyces peucetius, allowing for the incorporation of dimethylated sugars into the anthracycline biosynthetic pathway. This innovative approach not only enhances production efficiency but also opens avenues for creating additional derivatives with tailored properties .
Anticancer Efficacy
N,N-Dimethyldaunorubicin has demonstrated significant anticancer activity in preclinical models. Studies indicate that it retains efficacy against various tumor types while exhibiting reduced toxicity compared to its parent compounds. For instance, murine models have shown that N,N-dimethyldaunorubicin is effective against tumor cells without causing the typical side effects associated with doxorubicin treatment .
Reduced Toxicity Profile
Clinical observations suggest that N,N-dimethyldaunorubicin does not induce cardiotoxicity or secondary tumor formation, which are major concerns with traditional anthracyclines. This characteristic makes it a suitable alternative for patients who may be at risk for such complications, particularly in pediatric oncology settings where long-term health impacts are critical .
Comparative Analysis with Other Anthracyclines
| Compound | Mechanism | Toxicity | Efficacy |
|---|---|---|---|
| Doxorubicin | DNA intercalation | High cardiotoxicity | High |
| Daunorubicin | DNA intercalation | Moderate cardiotoxicity | High |
| N,N-Dimethyldaunorubicin | Histone eviction | Minimal cardiotoxicity | Comparable to doxorubicin |
This table summarizes the comparative mechanisms and toxicity profiles of various anthracyclines, highlighting the advantages of N,N-dimethyldaunorubicin in clinical applications.
Propriétés
Numéro CAS |
70095-84-0 |
|---|---|
Formule moléculaire |
C29H34ClNO10 |
Poids moléculaire |
592 g/mol |
Nom IUPAC |
9-acetyl-7-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-1,6,9-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C29H33NO10.ClH/c1-12-25(33)16(30(3)4)9-20(39-12)40-19-11-29(37,13(2)31)10-14-8-15-22(27(35)21(14)19)28(36)24-18(38-5)7-6-17(32)23(24)26(15)34;/h6-8,12,16,19-20,25,32-33,35,37H,9-11H2,1-5H3;1H |
Clé InChI |
PQICIELCESTBRG-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C=CC(=C5C4=O)O)OC)(C(=O)C)O)N(C)C)O.Cl |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C=CC(=C5C4=O)O)OC)(C(=O)C)O)N(C)C)O.Cl |
Numéros CAS associés |
67508-87-6 (Parent) |
Synonymes |
N,N-dimethyldaunomycin N,N-dimethyldaunorubicin N,N-dimethyldaunorubicin hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















